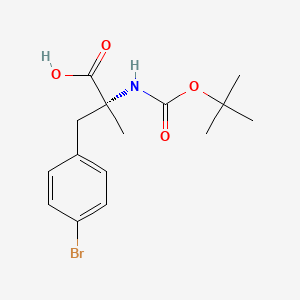

4-Bromo-N-Boc-alpha-methyl-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids (ncAAs) as Building Blocks in Organic Synthesis and Drug Discovery Research

The 20 canonical amino acids form the fundamental basis of life, assembling into peptides and proteins that govern nearly all cellular processes. acs.org However, medicinal chemists and synthetic biologists are increasingly looking beyond this limited set, exploring the vast chemical space offered by non-canonical amino acids (ncAAs). nih.gov These unnatural amino acids, which are not found in the natural polypeptide chains of living cells, can be chemically synthesized or found in organisms like plants and bacteria. thedailyscientist.org

The incorporation of ncAAs into peptides and other molecules is a powerful strategy in drug discovery for creating designer therapeutics with improved properties. acs.orgnih.gov By introducing novel side chains and backbone geometries, ncAAs can enhance chemical diversity, promote superior activity, and enable the creation of new protein structures and functions. thedailyscientist.orgrsc.org Key advantages of using ncAAs include increasing the metabolic stability of peptide-based drugs by making them resistant to enzymatic degradation, improving their circulation time in the body, and fine-tuning properties like solubility and oral bioavailability. nih.govthedailyscientist.org Furthermore, ncAAs serve as versatile scaffolds and building blocks for designing antibody-drug conjugates, bioactive peptides, and novel biomaterials. rsc.org

Importance of D-Amino Acids and Their Derivatives in Pharmaceutical and Fine Chemical Production

While life predominantly utilizes L-amino acids, their mirror images, D-amino acids, hold significant importance in pharmaceutical and industrial applications. taylorandfrancis.comwikipedia.org D-amino acids and their derivatives are widely used in drug design to enhance the stability and activity of therapeutic agents. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are enzymes that typically recognize and break down L-amino acid sequences. This increased stability can prolong the therapeutic effect of a drug.

In the pharmaceutical industry, D-amino acids are critical for synthesizing antimicrobial peptides and antiviral drugs. Notably, D-alanine and D-glutamic acid are essential components of the peptidoglycan layer in bacterial cell walls; targeting the metabolic pathways that produce these D-amino acids is a key strategy for developing new antibiotics to combat bacterial resistance. taylorandfrancis.com Beyond their role in drug development, D-amino acids can serve as biomarkers for various diseases, including cancer and neurodegenerative conditions. news-medical.netnih.gov They are also employed as chiral molecules in the production of advanced biomaterials, such as smart drug carriers and functional polymers.

Contextualization of Phenylalanine Derivatives as Chiral Synthons

Unnatural phenylalanine derivatives are a particularly important class of chiral building blocks, or synthons, for the synthesis of complex pharmaceutical molecules, peptides, and natural products. nih.gov Their rigid, aromatic structure provides a well-defined scaffold for introducing further chemical modifications. As chiral synthons, they offer a stereochemically defined starting point, which is crucial for producing enantiomerically pure final products—a common requirement for modern pharmaceuticals.

Many biologically active compounds incorporate unnatural α-phenylalanine subunits. nih.gov For instance, they are key components in the development of allosteric modulators for cellular receptors and are found in the backbone of drugs like Levothyroxine, which is used to treat hypothyroidism. nih.gov The synthesis of these chiral derivatives often relies on methods like asymmetric phase-transfer catalysis, which allows for the controlled production of either the (R)- or (S)-enantiomer. nih.govnih.gov

Overview of Synthetic Challenges in Accessing Stereochemically Complex D-Amino Acid Derivatives

The synthesis of stereochemically complex D-amino acid derivatives is a significant challenge in organic chemistry. A primary hurdle is the precise control of stereochemistry, particularly at the α-carbon, to ensure the desired D-configuration is obtained with high enantiomeric purity. nih.gov The difficulty increases substantially when synthesizing α,α-disubstituted amino acids, which feature a quaternary stereocenter that is inherently more challenging to construct. nih.gov

While various synthetic methods have been developed, they often come with significant drawbacks. nih.gov For example, techniques like asymmetric phase-transfer catalysis can be effective but may require expensive catalysts, suffer from low yields, or exhibit poor enantioselectivity for specific substrates. nih.gov The creation of diverse and structurally elaborate derivatives often necessitates innovative, multi-step synthetic routes, pushing the boundaries of modern synthetic strategies. nih.gov

Research Focus on Halogenated and Alpha-Methylated Phenylalanine Structures

The specific structural features of 4-Bromo-N-Boc-alpha-methyl-D-phenylalanine—halogenation and alpha-methylation—are areas of intense research interest due to the unique properties they confer.

Halogenation : The introduction of a halogen atom, such as bromine, onto the phenyl ring can profoundly alter a molecule's physicochemical properties. Halogenation can modify lipophilicity, electronic character, and steric profile, which in turn can influence a molecule's biological activity, binding affinity to protein targets, and metabolic stability. nih.gov The placement of bromine at the 4-position (para-position) of the phenyl ring is a common strategy to explore these effects.

Alpha-Methylation : Adding a methyl group to the α-carbon of an amino acid creates a quaternary center and introduces significant steric hindrance. kennesaw.edu This modification can conformationally constrain the peptide backbone, which is a useful tool for studying and stabilizing specific secondary structures like helices. kennesaw.edu Crucially, this steric bulk helps to shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in-vivo stability of peptide-based therapeutics. kennesaw.edu Furthermore, α-methylation can impact how the amino acid interacts with cellular transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov

The combination of these features in a single D-amino acid scaffold creates a highly specialized building block with significant potential for constructing advanced, stable, and biologically active molecules.

Chemical Compound Data

Below are tables detailing the properties of the focus compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1310680-46-6 lgcstandards.comsigmaaldrich.comcoompo.com |

| Molecular Formula | C15H20BrNO4 lgcstandards.com |

| Molecular Weight | 358.23 g/mol |

| IUPAC Name | (R)-2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)-2-methylpropanoic acid lgcstandards.com |

| SMILES | BrC(C=C1)=CC=C1CC@@=O)(C)NC(OC(C)(C)C)=O lgcstandards.com |

| InChI Key | InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 lgcstandards.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYWAMZOHWXACO-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo N Boc Alpha Methyl D Phenylalanine and Analogous Chiral Building Blocks

Chemical Synthesis Approaches for Stereoselective Access

The construction of a molecule with the stereochemical and functional complexity of 4-Bromo-N-Boc-alpha-methyl-D-phenylalanine relies on precise control over each synthetic step. Key challenges include establishing the D-configuration at the α-carbon, introducing the α-methyl group enantioselectively, performing regiospecific bromination of the aromatic ring, and managing protecting groups throughout the synthesis.

Asymmetric Synthesis Protocols for D-Amino Acids from Chiral or Prochiral Precursors

The asymmetric synthesis of D-amino acids is fundamental to accessing the desired stereochemistry of the final compound. These methods can be broadly categorized based on the nature of the starting material.

From Chiral Precursors : A common strategy involves the use of molecules from the "chiral pool"—readily available, enantiomerically pure natural compounds. For instance, L-amino acids can be converted to their D-enantiomers through various inversion techniques. More sophisticated approaches utilize chiral auxiliaries, which are temporarily attached to a prochiral substrate to direct a stereoselective reaction, and are then removed. google.com For example, a glycine (B1666218) synthon can be attached to a chiral auxiliary, followed by diastereoselective alkylation and subsequent cleavage to yield the desired D-amino acid derivative. acs.orgdocumentsdelivered.com

From Prochiral Precursors : These methods introduce chirality into an achiral molecule. A prominent example is the asymmetric reductive amination of α-keto acids. In this approach, an α-keto acid precursor is converted to a D-amino acid using a chiral catalyst or an enzyme. nih.gov Biocatalysis, in particular, has emerged as a powerful tool. Enzymes like D-amino acid dehydrogenases or transaminases offer exceptional stereoselectivity, often operating under mild, environmentally benign conditions. nih.govrsc.org For example, (R)-selective ω-transaminases have been used in the asymmetric synthesis of D-amino acids from their corresponding α-keto acids with high enantiomeric excess (ee >99%). nih.gov

| Method | Precursor Type | Key Features |

| Chiral Auxiliary | Prochiral (e.g., Glycine) | Covalent attachment of a chiral molecule to guide stereoselective reactions. acs.orgdocumentsdelivered.com |

| Asymmetric Reductive Amination | Prochiral (e.g., α-Keto Acid) | Catalytic or enzymatic conversion of a ketone to a chiral amine. nih.gov |

| Enzymatic Resolution | Racemic | Selective transformation of one enantiomer by an enzyme, allowing separation. nih.gov |

Strategies for Enantioselective Alpha-Alkylation, Including Alpha-Methyl Group Introduction

Introducing the α-methyl group to create a quaternary stereocenter is a significant synthetic challenge. The direct alkylation of amino acid derivatives must be carefully controlled to achieve the desired enantioselectivity.

One of the most effective methods involves the diastereoselective alkylation of a chiral glycine enolate equivalent. acs.org In this approach, a glycine derivative is coupled with a chiral auxiliary, such as one derived from camphor (B46023) or a pseudoephedrine, to form a rigid cyclic system. Deprotonation with a strong base (e.g., LDA) generates a conformationally locked enolate. The chiral auxiliary then blocks one face of the enolate, forcing an incoming electrophile (like methyl iodide) to attack from the opposite face, thus inducing high diastereoselectivity. researchgate.net Subsequent removal of the auxiliary reveals the enantiomerically enriched α-methyl amino acid. documentsdelivered.com

Phase-transfer catalysis offers another powerful strategy. Using a chiral quaternary ammonium (B1175870) salt as the catalyst, the alkylation of a glycinate (B8599266) Schiff base with alkyl halides can proceed with high enantio- and diastereoselectivity. organic-chemistry.org This method avoids the need for stoichiometric chiral auxiliaries and often uses milder reaction conditions. organic-chemistry.org

More recent advances include the use of chiral nickel catalysts to achieve stereoconvergent alkylation, where a racemic nucleophile can be converted into a single enantiomer of the product in high yield and enantioselectivity. nih.gov

Regiospecific and Diastereoselective Bromination of Phenylalanine Derivatives

The introduction of a bromine atom at the C4 (para) position of the phenyl ring requires a regiospecific electrophilic aromatic substitution. The directing effects of the amino acid side chain and any protecting groups on the ring must be considered. In the case of phenylalanine, the alkyl substituent is an ortho-, para-director.

N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a catalyst. The reaction conditions can be tuned to control the position of bromination. acs.org For electron-rich aromatic rings, the reaction can proceed readily. Theoretical analysis and experimental verification have shown that the regioselectivity of electrophilic aromatic bromination can be predicted and controlled, facilitating its application in the total synthesis of complex natural products. mdpi.com While the primary concern is regioselectivity (positional selectivity), the existing chiral center in the D-phenylalanine backbone does not typically influence the outcome of reactions on the distant phenyl ring, meaning diastereoselectivity is not a major factor in this specific step. Electrochemical methods for bromination are also being explored as a more environmentally friendly alternative to traditional methods that use harsh oxidants. utah.edu

Implementation of N-Boc Protection Strategies in Multi-Step Syntheses to Safeguard Amine Functionality

Protecting the amine functionality is crucial in multi-step amino acid synthesis to prevent unwanted side reactions, such as polymerization or reaction with electrophiles intended for other parts of the molecule. springernature.com The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. Its key advantage lies in its acid lability; it can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), generating the free amine along with volatile byproducts (isobutylene and CO₂). researchgate.netacs.org

This property makes the Boc group a cornerstone of "orthogonal protection strategies." nih.gov In a complex synthesis, different functional groups can be protected with groups that are removed under distinct conditions (e.g., an acid-labile Boc group for the amine and a base-labile Fmoc group for another). This allows for the selective deprotection and modification of one part of the molecule while others remain protected. iris-biotech.deresearchgate.net

| Protecting Group | Introduction Reagent | Cleavage Condition | Key Feature |

| Boc (tert-butoxycarbonyl) | Boc₂O, base | Acid (e.g., TFA) | Stable to base and nucleophiles; acid-labile. organic-chemistry.orgacs.org |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, base | Base (e.g., Piperidine) | Stable to acid; base-labile. iris-biotech.de |

| Cbz (Carboxybenzyl) | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; removed by reduction. |

Development of Efficient One-Pot Reaction Protocols

To improve efficiency, reduce waste, and save time, chemists often develop "one-pot" or "tandem" reactions, where multiple transformations occur in the same reaction vessel without the isolation of intermediates. oup.com This approach minimizes handling losses and purification steps.

For the synthesis of N-Boc protected amino acids, a tandem direct reductive amination followed by N-Boc protection has been developed. nih.gov In this process, a primary amine and an aldehyde can be combined to form a secondary amine, which is then immediately protected with the Boc group in the same pot. nih.gov

Chemoenzymatic one-pot syntheses combine the selectivity of enzymes with the versatility of chemical reactions. oup.com For instance, an enzymatic transamination could be used to form a chiral amino acid, which is then subjected to a chemical modification in the same vessel. Such integrated processes are highly efficient and are becoming increasingly important in the synthesis of non-canonical amino acids. mdpi.com Hydrothermal experiments have also shown the potential for one-pot synthesis of a complex suite of amino acids from simple precursors like formaldehyde (B43269) and ammonia, mimicking plausible prebiotic processes. nih.gov

Mechanistic Organic Chemistry and Computational Analysis of Reaction Pathways

Mechanistic Investigations of Bromination Reactions on Phenylalanine Scaffolds

The introduction of a bromine atom onto the phenylalanine framework can be directed to either the side-chain (benzylic position) or the aromatic ring. The final position of the halogen is dictated by the reaction mechanism, which is heavily influenced by the choice of reagents and the nature of the protecting group on the alpha-amino group.

Research into the halogenation of N-protected amino acids has shown that the protecting group can exert significant directing effects. For instance, studies on N-phthaloyl derivatives of phenylalanine under radical conditions have demonstrated that bromination occurs with high regiospecificity at the β-position (the benzylic carbon of the side-chain). researchgate.net This outcome is attributed to the electronic properties of the N-phthaloyl group, which disfavors hydrogen atom abstraction from the α-position. researchgate.net The formation of an α-centered radical is electronically destabilized by the adjacent phthalamido substituent. researchgate.net

In contrast, the synthesis of 4-Bromo-N-Boc-alpha-methyl-D-phenylalanine requires bromination on the aromatic ring, specifically at the para-position. This is achieved not through a radical side-chain halogenation, but via an electrophilic aromatic substitution (EAS) mechanism. In this pathway, a source of electrophilic bromine (e.g., Br₂) with a Lewis acid catalyst attacks the electron-rich phenyl ring. The N-Boc-alpha-methyl-amino acid side chain acts as an ortho-, para-director, guiding the incoming electrophile. Due to steric hindrance from the bulky side chain, the para-position is favored, leading to the desired 4-bromo substitution.

Radical bromination, typically employing reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN), is a standard method for halogenating allylic or benzylic positions. libretexts.org The mechanism proceeds through a radical chain reaction involving the formation of a stabilized allylic or benzylic radical intermediate. libretexts.org

In the context of a phenylalanine derivative, this pathway would lead to bromination at the β-carbon. The stability of the resulting benzylic radical makes this position a prime target for radical abstraction. However, as noted, the electronic influence of certain N-protecting groups can alter this reactivity. researchgate.net For the synthesis of the target compound, conditions favoring electrophilic aromatic substitution are intentionally chosen over radical conditions to ensure the bromine is installed on the phenyl ring rather than the side chain.

Analysis of Stereochemical Control in Alpha-Methylation and Related Transformations

Introducing a methyl group at the alpha-carbon of phenylalanine creates a challenging quaternary stereocenter. Controlling the stereochemistry of this transformation is paramount to obtaining the desired D-isomer.

The diastereoselectivity of reactions at the alpha-carbon is influenced by several factors. When a chiral center already exists in the molecule, as in a D-phenylalanine precursor, it can direct the approach of incoming reagents. This is known as substrate-controlled diastereoselection. However, creating a quaternary center by alkylating an enolate intermediate often leads to racemization because the planar enolate loses the stereochemical information at the alpha-carbon. libretexts.org

To overcome this, methods have been developed that utilize chiral auxiliaries or catalysts to create a biased, three-dimensional environment around the reaction center. Factors that control the outcome include:

Enolate Geometry: The formation of a specific enolate isomer (E or Z) can dictate the facial selectivity of the alkylation.

Steric Hindrance: The bulky N-Boc protecting group and the phenyl ring create significant steric congestion, influencing the trajectory of the electrophile (e.g., methyl iodide).

Chelation: Metal ions used in the base (e.g., lithium in LDA) can chelate with the carbonyl oxygen and the protecting group, creating a rigid cyclic transition state that favors one diastereomer over another.

Direct asymmetric α-alkylation of phenylalanine derivatives has been achieved by controlling the aggregation state of a chiral nonracemic enolate, demonstrating that the stereochemical outcome can be manipulated without an external chiral source under specific conditions. acs.org

To ensure the formation of the correct stereoisomer, chemists employ chiral catalysts or auxiliaries which provide a defined chiral environment during the reaction.

Chiral Auxiliaries: These are chiral molecules that are temporarily attached to the substrate. A common example is the use of Evans' oxazolidinone auxiliaries. msu.edu The amino acid is first converted into an N-acyl oxazolidinone. The bulky auxiliary then blocks one face of the resulting enolate, forcing the alkylating agent to approach from the opposite, less hindered face with high diastereoselectivity. youtube.com After the reaction, the auxiliary is cleaved to reveal the α-methylated amino acid.

Chiral Phase-Transfer Catalysts: For the alkylation of glycine (B1666218) derivatives to form other amino acids, chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, are highly effective. nih.gov These catalysts form a chiral ion pair with the enolate, shuttling it from an aqueous phase to an organic phase where it reacts with the alkylating agent. The complex structure of the catalyst shields one face of the enolate, directing the alkylation to produce the desired enantiomer with high enantiomeric excess. nih.gov This methodology is a powerful tool for the synthesis of unnatural α-amino acids. nih.gov

Table 1: Examples of Chiral Reagents in Asymmetric Synthesis

| Chiral Reagent Type | Example | Application | Stereochemical Control Mechanism |

|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric alkylation of carbonyl compounds. | The auxiliary is covalently bonded to the substrate, creating a sterically hindered environment that directs the approach of the electrophile. msu.eduyoutube.com |

| Chiral Catalyst | Cinchona Alkaloid Derivatives | Asymmetric phase-transfer catalysis for α-alkylation of glycine Schiff bases. | Forms a chiral ion pair with the enolate, shielding one face and guiding the electrophile to the other, leading to high enantioselectivity. nih.gov |

| Chiral Ligand | (R)-BINOL | Used with metal centers (e.g., Zr) for enantioselective aldol (B89426) reactions. | Creates a chiral Lewis acid complex that coordinates with the reactants, controlling the geometry of the transition state. |

Impact of Protecting Groups on Reaction Selectivity and Efficiency

The choice of a protecting group for the α-amino function is critical in multi-step amino acid synthesis. libretexts.org The tert-butyloxycarbonyl (Boc) group is widely used due to its ideal balance of stability and lability. peptide.comresearchgate.net

The N-Boc group influences the synthesis of this compound in several ways:

Prevention of Side Reactions: The Boc group deactivates the nucleophilicity of the amino nitrogen, preventing it from participating in undesired reactions such as N-alkylation during the methylation step or acting as a nucleophile during other transformations. organic-chemistry.org It is essential for preventing the polymerization of the amino acid once it is activated for coupling reactions. researchgate.net

Electronic and Steric Effects: As a bulky group, the Boc protector can influence the stereochemical course of reactions at the adjacent α-carbon, as discussed above. Its electron-withdrawing nature also impacts the acidity of the α-proton.

Orthogonality: The Boc group is a cornerstone of "orthogonal" protection strategies. peptide.comorganic-chemistry.org It is stable under a wide range of conditions, including mildly basic and nucleophilic reactions, but is easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.orgfiveable.me This allows for selective deprotection without disturbing other protecting groups in the molecule, such as esters on the carboxyl group or other acid-labile groups. peptide.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of reaction mechanisms that are difficult to probe experimentally. For molecules like this compound, DFT calculations can provide deep insights into reaction pathways, transition state geometries, and the energetics of substrate-catalyst interactions.

Researchers utilize DFT to model the entire energy profile of a chemical reaction. This involves locating and calculating the energies of reactants, intermediates, transition states, and products. The resulting activation energies can explain reaction rates and predict the feasibility of a proposed pathway. For example, in studying the self-assembly of halogenated phenylalanine derivatives, time-dependent DFT (TD-DFT) has been successfully used to calculate electronic circular dichroism (ECD) spectra, which helps to elucidate the chiral molecular arrangements and driving forces, including hydrogen and halogen bonds. nih.govacs.org

In catalyzed reactions, such as the Buchwald-Hartwig amination used to synthesize N-protected amino esters, DFT can model the catalyst-substrate complex. rsc.org These calculations can reveal the preferred binding modes, rationalize the observed selectivity, and explain the role of ligands in the catalytic cycle. By understanding these interactions at an electronic level, catalysts can be rationally designed for improved efficiency and selectivity. Although specific DFT studies on the reaction mechanisms of this compound are not prevalent, the established application of DFT to similar halogenated and N-protected systems demonstrates its power in this field.

Non-covalent interactions are critical in determining the three-dimensional structure, molecular recognition properties, and supramolecular assembly of molecules. In halogenated amino acid derivatives like this compound, a variety of these weak forces are at play, with halogen bonding being of particular significance.

A halogen bond is an attractive, directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.orgnih.gov In this compound, the bromine atom, covalently bonded to the phenyl ring, can act as a halogen bond donor, interacting with Lewis bases such as carbonyl oxygens or even other halogen atoms. dntb.gov.ua Computational studies have been instrumental in characterizing these interactions. DFT and other high-level ab initio methods are used to analyze the geometry and strength of halogen bonds. nih.gov Theoretical calculations have confirmed that halogen bonding, alongside traditional hydrogen bonding, plays a crucial role in the formation of supramolecular architectures in halogenated organic compounds. nih.govdntb.gov.ua For instance, studies on brominated molecules have shown that intermolecular R-Br···B (where B is a Lewis base) bond energies are correlated with a combination of electrostatic and orbital (charge-transfer) interactions. nih.gov

Beyond halogen bonds, theoretical methods can also probe other non-covalent interactions, such as:

Hydrogen Bonds: Between the N-H group (if deprotected) or C-H bonds and oxygen atoms of the carboxyl or Boc groups.

π-π Stacking: Between the aromatic rings of two molecules.

Halogen-π Interactions: Between the bromine atom of one molecule and the π-system of an adjacent aromatic ring.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are frequently used to visualize and quantify these interactions, providing a detailed picture of the forces governing the molecule's behavior in the solid state and in solution. acs.org

Tandem mass spectrometry (MS/MS) is a primary technique for structural elucidation, and understanding the fragmentation pathways of a molecule is key to interpreting its mass spectrum. For protected amino acids like this compound, fragmentation is often studied using techniques like Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID).

Computational and experimental studies on related compounds reveal characteristic fragmentation patterns. The N-Boc group itself is a major driver of initial fragmentation. Under ESI-CID conditions, protonated N-Boc protected compounds typically exhibit two primary neutral losses:

A loss of 56 Da, corresponding to isobutylene (B52900) (C4H8). xml-journal.net

A subsequent loss of 44 Da, corresponding to carbon dioxide (CO2). xml-journal.net The combination of these losses ([M+H - 100]+) results in the ion of the free amino acid.

Beyond the protecting group, the amino acid core also fragments in predictable ways. Common losses include water (H2O) and formic acid (HCOOH, from the carboxyl group). uni-muenster.de The presence of the bromine atom provides a distinct isotopic signature (79Br and 81Br in an approximate 1:1 ratio), which is invaluable for identifying bromine-containing fragments in the mass spectrum.

Furthermore, studies on N-terminal protected amino acids have revealed novel fragmentation rearrangements. niscpr.res.insemanticscholar.org In negative ion mode, a rearrangement involving a five-membered ring transition state can occur, where a negative charge migrates from the C-terminal carboxylate to the N-terminal protecting group's carbonyl oxygen. niscpr.res.in This pathway was found to be largely independent of the specific N-terminal protecting group (both Fmoc and Boc) and the side chain. niscpr.res.in Such detailed fragmentation studies, often supported by computational modeling of ion structures and fragmentation energies, are essential for the unambiguous identification of halogenated amino acid analogues in complex mixtures.

Derivatization and Functionalization Strategies of the 4 Bromo N Boc Alpha Methyl D Phenylalanine Scaffold

Transformations at the Aromatic Bromo-Substituted Ring

The presence of a bromine atom on the phenyl ring is a key feature that allows for extensive modification through various cross-coupling reactions. This enables the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the amino acid scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Stille) for Further Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide of 4-Bromo-N-Boc-alpha-methyl-D-phenylalanine serves as an excellent substrate for such transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, has been successfully applied to similar N-Boc protected iodophenylalanine derivatives. researchgate.net In a typical reaction, the bromo-substituted phenylalanine derivative is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly efficient for creating biaryl linkages, allowing for the synthesis of complex polyaryl unnatural amino acids. rsc.org For instance, N-Boc-phenylalanine derivatives containing a 4-bromobiphenyl (B57062) moiety have been subjected to Suzuki coupling with various arylboronic acids to generate teraryl-based amino acid scaffolds. rsc.org

The Stille coupling offers another avenue for aromatic functionalization, utilizing an organotin reagent. A precursor for this reaction, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine, has been synthesized from N-Boc-p-iodo-L-phenylalanine. nih.gov This stannylated derivative can then be coupled with various organic halides or triflates, providing a complementary method to the Suzuki coupling for the formation of new C-C bonds. organic-chemistry.orgwikipedia.org The reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halide Phenylalanine Scaffolds

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield |

| Suzuki-Miyaura | N-Boc-4-iodophenylalanine | Phenylboronic acid | Pd-nanoparticles in microgel | K₃PO₄ | Water | 37°C | Full Conversion |

| Stille (precursor synthesis) | N-Boc-p-iodo-L-phenylalanine methyl ester | bis(tributyltin) | Pd(PPh₃)₄ | - | Toluene | Reflux | Not specified |

Data synthesized from relevant literature on analogous compounds. researchgate.netnih.gov

Introduction of Diverse Substituents via Aryl Halide Activation

The palladium-catalyzed activation of the aryl bromide bond is not limited to Suzuki and Stille couplings. This strategy can be extended to introduce a variety of other functional groups. For example, carbonylative cross-coupling reactions, such as the Stille-carbonylative cross-coupling, can introduce a ketone functionality by incorporating carbon monoxide into the reaction. This approach has been used to synthesize benzophenone (B1666685) phosphores embedded in phenylalanine peptides. Other palladium-catalyzed reactions can be envisioned for the introduction of amines (Buchwald-Hartwig amination), alkynes (Sonogashira coupling), and other carbon-based substituents, significantly expanding the chemical space accessible from the 4-bromo precursor. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov

Modifications at the Carboxyl Terminus

The carboxylic acid group of this compound is a versatile handle for the formation of esters and amides, which are fundamental transformations in peptide chemistry.

Esterification and Amide Bond Formation for Peptide Elongation

Esterification of the carboxylic acid, typically to form a methyl or ethyl ester, is often performed to protect the C-terminus during subsequent synthetic steps or to improve solubility in organic solvents. This can be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

Amide bond formation is the cornerstone of peptide synthesis. The carboxylic acid of this compound can be activated using a variety of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), to facilitate reaction with the amino group of another amino acid or peptide fragment. mdpi.com This process, known as peptide coupling, allows for the stepwise elongation of a peptide chain from the C-terminus. masterorganicchemistry.com The Boc protecting group on the nitrogen of the 4-bromo-phenylalanine derivative ensures that the coupling occurs selectively at the desired amino group of the incoming residue. mdpi.com

Modifications at the Amino Terminus (Post-Boc Deprotection)

The N-Boc protecting group is designed to be stable under the conditions required for C-terminal modifications but can be readily removed to liberate the free amine for further reactions.

Peptide Bond Formation for Peptidomimetic and Oligomer Synthesis

Deprotection of the N-Boc group is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). mdpi.comresearchgate.net This selective deprotection exposes the primary amine, which can then act as a nucleophile in a subsequent peptide coupling reaction. masterorganicchemistry.com

This allows for the incorporation of the 4-bromo-alpha-methyl-D-phenylalanine residue into a growing peptide chain, extending it from the N-terminus. This iterative process of deprotection and coupling is the basis of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the synthesis of peptides and proteins. masterorganicchemistry.com

The unique structural features of 4-bromo-alpha-methyl-D-phenylalanine, particularly the α-methyl group, can impart conformational constraints on the resulting peptide backbone. kennesaw.edu This makes it a valuable building block for the synthesis of peptidomimetics , which are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against proteolytic degradation. nih.govnih.gov By strategically placing this unnatural amino acid within a sequence, researchers can design peptides and oligomers with specific three-dimensional structures and biological activities.

Table 2: Common Reagents in Peptide Synthesis Involving N-Boc Amino Acids

| Step | Reagent/Reagent Class | Purpose |

| N-Terminal Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Protection of the amino group |

| Carboxyl Activation | Carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt) | Facilitate amide bond formation |

| N-Terminal Deprotection | Strong acids (e.g., Trifluoroacetic acid - TFA) | Removal of the Boc protecting group |

| Coupling | Amino acid esters or other amine nucleophiles | Elongation of the peptide chain |

Conjugation with Reporter Groups and Other Molecular Entities

The strategic placement of the bromine atom on the D-phenylalanine scaffold allows for its covalent linkage to a variety of reporter groups and other molecules of interest through well-established chemical reactions. One of the most powerful methods for this purpose is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of palladium and copper(I) salts and is highly efficient for creating aryl-alkyne conjugates. organic-chemistry.orgnih.gov

The resulting alkynyl-conjugated phenylalanine analogs can serve multiple purposes. The alkyne itself can act as a spectroscopic probe or, more commonly, as a reactive handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This two-step approach allows the amino acid to be tagged with fluorescent dyes, biotin (B1667282), or complex organometallic entities for bio-imaging, affinity labeling, or electrochemical detection. nih.govnih.gov For instance, the coupling of a 4-halophenylalanine derivative with a ferrocene (B1249389) alkyne has been successfully demonstrated to introduce an organometallic label into peptides. nih.gov This strategy highlights a versatile procedure for the regioselective modification of the phenylalanine side chain, a feat not readily achievable with the native amino acid. nih.gov

The table below outlines representative terminal alkynes that can be conjugated to the this compound scaffold using Sonogashira coupling conditions.

Table 1: Examples of Terminal Alkynes for Sonogashira Conjugation

| Terminal Alkyne Coupling Partner | Potential Application of Conjugate |

|---|---|

| Phenylacetylene | Basic building block for extended aromatic systems. nih.gov |

| Ethynylferrocene | Introduction of an electrochemical reporter group. nih.gov |

| Dansyl-propargylamine | Attachment of a fluorescent sulfonamide dye for imaging. |

| Propargyl-biotin | Biotinylation for affinity-based purification or detection. |

Stereochemical Diversification for Analog Library Generation

While the D-configuration of the alpha-carbon and the presence of the alpha-methyl group are defining features of the scaffold, a primary strategy for generating analog libraries from this starting material involves the chemical diversification of the phenyl ring. The 4-bromo position is an ideal launching point for introducing a vast array of substituents, enabling a systematic exploration of the chemical space around the core structure.

Synthesis of a Range of Substituted D-Phenylalanine Derivatives for Structure-Activity Relationship Studies

For the purpose of generating libraries for structure-activity relationship (SAR) studies, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. nih.gov This palladium-catalyzed reaction couples an organohalide, such as the 4-bromo scaffold, with an organoboron compound, typically an arylboronic acid or ester. nih.govrsc.org The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast number of boronic acid building blocks. mdpi.com

By employing the Suzuki reaction, the bromine atom can be replaced with an extensive range of substituents, allowing researchers to probe the effects of sterics, electronics, and hydrophobicity at this position on the molecule's biological activity. rsc.orgcapes.gov.br For example, coupling with electron-rich boronic acids can be used to introduce groups like methoxyphenyl, while electron-poor partners can add substituents such as a trifluoromethylphenyl group. mdpi.com Furthermore, heteroaromatic boronic acids can be used to incorporate rings like pyridine (B92270) or thiophene, significantly altering the polarity and hydrogen-bonding capabilities of the side chain. mdpi.com

Research has demonstrated successful Suzuki coupling on N-Boc protected halophenylalanines with various arylboronic acids, achieving good to excellent yields and confirming the utility of this method for creating libraries of biaryl amino acids and other complex derivatives. rsc.orgresearchgate.net This systematic modification is a cornerstone of modern medicinal chemistry for optimizing the potency and selectivity of lead compounds. nih.gov

The following interactive table details a representative set of boronic acids for diversifying the this compound scaffold via Suzuki-Miyaura coupling.

Table 2: Representative Boronic Acids for Suzuki-Miyaura Diversification

| Boronic Acid Coupling Partner | Resulting 4-Position Substituent | Chemical Property Modification |

|---|---|---|

| Phenylboronic acid | Phenyl | Introduces a biphenyl (B1667301) moiety, increasing size and hydrophobicity. researchgate.net |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Adds an electron-donating group, alters electronic properties. mdpi.com |

| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | Adds a strong electron-withdrawing group, increases lipophilicity. |

| Naphthalene-1-boronic acid | 1-Naphthyl | Significantly increases steric bulk and introduces a large aromatic system. |

| Pyridine-3-boronic acid | 3-Pyridyl | Incorporates a basic nitrogen atom, increasing polarity and potential for H-bonding. mdpi.com |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Chiral Building Block in Peptidomimetic Design

As a chiral building block, 4-Bromo-N-Boc-alpha-methyl-D-phenylalanine is instrumental in the synthesis of peptide-like molecules, or peptidomimetics, with tailored properties. chemimpex.com The incorporation of such unusual amino acids can enhance conformational stability and introduce novel functionalities into peptide sequences. nih.gov

A primary application of this compound is in the creation of peptidomimetics with restricted conformations. The presence of the α-methyl group on the amino acid backbone sterically hinders free rotation, forcing the resulting peptide chain into a more defined three-dimensional shape. This conformational rigidity is a key strategy in peptidomimetic design, aiming to lock the molecule in its biologically active conformation, which can lead to increased potency and selectivity for its target receptor. The synthesis involves standard solid-phase or solution-phase peptide coupling methods, where the Boc-protecting group on the nitrogen atom allows for controlled, stepwise addition to the peptide chain. chemimpex.comnih.gov

The compound serves as a valuable component in the synthesis of cyclic peptides and their analogues. nih.gov Cyclic peptides often exhibit enhanced metabolic stability and improved bioavailability compared to their linear counterparts. The conformation-inducing properties of the α-methyl group can pre-organize the linear peptide precursor into a structure that facilitates efficient cyclization. The 4-bromophenyl side chain can be used to fine-tune the molecule's properties or as a handle for further chemical modification after cyclization.

The conformational constraints imposed by α-methylated amino acids are particularly effective in stabilizing specific secondary structures, such as β-turns. Beta-turns are critical recognition motifs in many biological processes. By incorporating this compound, chemists can design short peptide sequences that mimic the β-turn structure of a native protein's binding loop. These β-turn mimetics can act as potent inhibitors or modulators of protein-protein interactions. The D-configuration of the amino acid further expands the range of accessible backbone geometries, allowing for the creation of novel turn structures not accessible with standard L-amino acids.

Scaffold for Genetic and Semi-Synthetic Incorporation of Non-Canonical Amino Acids into Proteins

Beyond chemical synthesis, the core structure of 4-Bromo-alpha-methyl-D-phenylalanine (after removal of the Boc group) makes it a candidate for incorporation into proteins as a non-canonical amino acid (ncAA), opening avenues in protein engineering and synthetic biology. mdpi.com

The site-specific incorporation of ncAAs into proteins in living cells is a powerful technique for creating novel biomolecules. nih.govazolifesciences.com The most established method is nonsense codon suppression. nih.gov This strategy involves an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govnih.gov The aaRS is evolved to specifically recognize the desired ncAA (e.g., 4-bromo-D-phenylalanine derivatives) and attach it to its cognate tRNA. This tRNA is engineered to recognize a stop codon (typically the amber codon, UAG) in the messenger RNA (mRNA) of the target protein. nih.gov When the ribosome encounters this in-frame stop codon, the ncAA-charged tRNA suppresses termination and instead incorporates the ncAA into the growing polypeptide chain. nih.govrsc.org

Cell-free protein synthesis (CFPS) systems offer a more flexible alternative, as they are open systems where the concentrations of components, including the ncAA and the orthogonal translation machinery, can be easily manipulated to enhance incorporation efficiency. frontiersin.org While the incorporation of D-amino acids is challenging for the natural ribosome, research into modifying the ribosome itself has shown promise in enhancing the acceptance of D-aminoacyl-tRNAs. harvard.edu

| Incorporation Strategy | Description | Key Components | Advantages | Relevant Citations |

| Nonsense Suppression (in vivo) | Reassigns a stop codon (e.g., UAG) to encode an ncAA. | Orthogonal aaRS/tRNA pair, ncAA, engineered gene with in-frame stop codon. | Allows for production of modified proteins in living cells. | mdpi.comnih.govnih.gov |

| Cell-Free Protein Synthesis (CFPS) | Protein synthesis is conducted in vitro using cell extracts. | Cell extract, DNA template, ncAAs, energy source. | Open system allows for easy manipulation and incorporation of toxic or difficult ncAAs. | frontiersin.org |

| Frameshift Suppression | Uses quadruplet or quintuplet codons to encode ncAAs. | Engineered tRNA that reads a four-base codon. | Expands the number of available codons for ncAA incorporation without altering the standard genetic code. | mdpi.com |

| Ribosome Engineering | Modifies the ribosomal RNA (rRNA) to enhance the ribosome's ability to accept novel substrates. | Mutant ribosomes with altered peptidyltransferase center. | Can improve the incorporation efficiency of challenging ncAAs, such as D-amino acids. | harvard.edu |

Use in Protein Engineering to Introduce Novel Physicochemical and Biological Functions

Incorporating an ncAA like 4-Bromo-alpha-methyl-D-phenylalanine at a specific site can bestow novel properties upon a protein. nih.govazolifesciences.com The bromine atom on the phenyl ring is particularly useful. As a heavy atom, it can facilitate protein structure determination through X-ray crystallography, specifically using single-wavelength anomalous dispersion (SAD) phasing. nih.gov The bromophenyl group can also serve as a versatile chemical handle for post-translational modification via palladium-catalyzed cross-coupling reactions, allowing for the attachment of fluorescent probes, biotin (B1667282) tags, or other functionalities.

The α-methyl group can be used to locally perturb the protein backbone, providing a tool to probe the effects of conformation on protein stability and function. nih.gov The D-amino acid configuration would introduce a significant and highly localized change in the protein's stereochemistry, which could be used to design enzymes with altered substrate specificities or to create proteins resistant to degradation by proteases that typically recognize only L-amino acids.

| Introduced Feature | Resulting Function/Application | Description | Relevant Citations |

| 4-Bromophenyl Group | X-ray Crystallography | The heavy bromine atom provides a strong anomalous signal, simplifying the determination of protein crystal structures. | nih.gov |

| 4-Bromophenyl Group | Bio-orthogonal Chemistry | The aryl halide can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach probes or other molecules site-specifically. | |

| α-Methyl Group | Conformational Probing | Introduces a local steric constraint on the protein backbone, allowing for the study of how conformation affects protein stability and function. | nih.gov |

| D-Configuration | Proteolytic Resistance | Peptidic bonds involving D-amino acids are generally not recognized by standard proteases, potentially increasing the in vivo half-life of the protein. | |

| D-Configuration | Novel Catalytic Sites | Altering the stereochemistry within an enzyme's active site can lead to novel catalytic activities or altered substrate specificities. | harvard.edu |

Research on Molecular Recognition and Intermolecular Interactions

The unique structural characteristics of this compound, including its stereochemistry, the presence of a bulky protecting group, a conformation-restricting alpha-methyl group, and a halogenated aromatic ring, make it a valuable tool in the study of molecular recognition and intermolecular forces. These features allow it to participate in and probe a variety of non-covalent interactions that are fundamental to supramolecular chemistry and biology. fortunejournals.comrsc.org

Utilization as Probes for Investigating Local Protein Environments

The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for probing local molecular environments. This compound is well-suited for such applications. While direct fluorescent probes are common, other spectroscopic methods can provide equally valuable, high-resolution data. nih.govresearchgate.net The introduction of specific vibrational probes that absorb in a "transparent window" of a protein's infrared spectrum (approx. 1800-2500 cm⁻¹) is one such advanced technique. acs.org

The bromo-substituent on the phenyl ring of the amino acid can serve multiple purposes as a probe:

Vibrational Probe: The carbon-bromine (C-Br) bond has a vibrational frequency that can be sensitive to its local electrostatic environment, hydrogen bonding, and solvation. acs.org By incorporating this amino acid, researchers can gain insights into the physicochemical properties at a specific site within a protein. acs.orgacs.org

Heavy Atom for Crystallography: The bromine atom is electron-rich and can be used as a heavy atom in X-ray crystallography to help solve the phase problem, thereby facilitating the determination of protein structures.

NMR Spectroscopy: The bromine atom influences the chemical shifts of nearby protons, providing a spectroscopic handle to monitor conformational changes or binding events in its vicinity.

Furthermore, combining mass spectrometry with laser-induced fluorescence (MS-LIF) is an emerging technique to probe the conformation and dynamics of biomolecules in controlled environments. nih.govresearchgate.net While not intrinsically fluorescent, derivatives of brominated amino acids can be functionalized with fluorophores, with the bromine atom serving to modulate the electronic properties of the probe or to provide a site for specific chemical ligation. The use of charge-transfer fluorescent probes that bind to specific protein surface residues has also proven effective in evaluating the effects of molecular crowding on protein behavior. nih.gov

Studies on Non-Covalent Interactions in Self-Assembling Molecular Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. mdpi.comnih.gov These interactions, though weaker than covalent bonds, are crucial in fields like crystal engineering and materials science, governing the formation of complex supramolecular architectures. rsc.orgmdpi.com Amino acids and peptides, particularly those containing aromatic groups, are excellent building blocks for self-assembling systems due to their ability to form hydrogen bonds and engage in π-π stacking. nih.govmdpi.com

This compound possesses several features that influence its role in self-assembly:

Aromatic Stacking: The bromophenyl ring can participate in π-π stacking interactions, a key driving force for the assembly of phenylalanine-containing peptides. nih.gov The bromine substituent modifies the electron density of the aromatic ring, which can tune the strength and geometry of these stacking interactions compared to unsubstituted phenylalanine.

Hydrogen Bonding: The N-H of the Boc-carbamate and the carboxylic acid group are potential hydrogen bond donors and acceptors. In the solid state, these interactions, along with others like C-H···π interactions, dictate the formation of the supramolecular structure. rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (e.g., carbonyl oxygens) to direct the assembly of molecules into specific architectures. This is a highly directional and tunable non-covalent interaction.

Steric and Conformational Effects: The bulky tert-butyloxycarbonyl (Boc) protecting group and the alpha-methyl group impose significant steric constraints. enamine.net These groups influence the peptide backbone conformation and can direct the aggregation pathway, potentially leading to different morphologies (e.g., spheres, fibers, or gels) than would be observed with simpler phenylalanine derivatives. chemrxiv.org

The study of such systems often involves analyzing the resulting structures through techniques like single-crystal X-ray diffraction and spectroscopy to understand the specific non-covalent forces at play. mdpi.com

| Interaction Type | Involvement of this compound Moiety | Significance in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Amide N-H, Carbonyl C=O | Primary driving force for creating ordered peptide backbones. rsc.org |

| π-π Stacking | Bromophenyl Ring | Orients aromatic side chains, crucial for fibril formation. nih.gov |

| Halogen Bonding | Bromine Atom | Provides directional control over the supramolecular architecture. |

| Van der Waals Forces | Alkyl groups (Boc, alpha-methyl) | Contribute to overall packing efficiency and stability. fortunejournals.com |

Research on Chiral Recognition Mechanisms in Host-Guest Complexes

Chiral recognition, the ability of a chiral molecule (the host) to differentiate between the enantiomers of another chiral molecule (the guest), is fundamental to many biological processes and separation technologies. nih.govacs.org This differentiation arises from the formation of transient diastereomeric complexes stabilized by multiple non-covalent interactions. nih.gov The "three-point interaction model" is a classic paradigm used to explain the basis of this selectivity, where one enantiomer can establish three simultaneous interactions with the chiral selector, while its mirror image can only establish two. wikipedia.orgresearchgate.net

This compound is an interesting "guest" molecule for studying these phenomena. Its specific D-configuration is the primary source of its chirality. Research in this area often employs chiral hosts such as cyclodextrins, crown ethers, or synthetic macrocycles to probe these interactions. wikipedia.orgnih.gov A study using a hydrogen-bonded amide macrocycle as a host demonstrated its ability to generate a distinct circular dichroism (CD) response upon complexation with specific chiral amino acid ester guests, indicating a transfer of chirality from the guest to the achiral host. nih.gov

The key molecular features of this compound that are relevant to chiral recognition include:

Defined Stereocenter: The D-configuration at the alpha-carbon dictates the spatial orientation of the four different substituents (the bromophenylmethyl group, the carboxyl group, the N-Boc-amino group, and the methyl group).

Multiple Interaction Sites: The compound offers several points for interaction with a host, including the aromatic ring (for π-π or hydrophobic interactions), the carboxyl and carbamate (B1207046) groups (for hydrogen bonding or ionic interactions), and the bromine atom (for halogen bonding). wikipedia.org

Conformational Rigidity: The alpha-methyl group restricts the conformational freedom of the molecule, which can pre-organize the guest for a better fit with a specific host, enhancing binding affinity and selectivity. enamine.net

These studies help in the rational design of chiral stationary phases for chromatography and in understanding the stereospecificity of biological receptors. nih.govwikipedia.org

Contribution to the Development of Novel Synthetic Tools and Methodologies

The strategic use of specialized building blocks is essential for the efficient construction of complex molecular targets. This compound serves as one such advanced intermediate, providing chemists with a tool to overcome specific synthetic challenges and access novel molecular architectures. chemimpex.com

Enhancement of Synthetic Routes to Complex Organic Molecules

The incorporation of this compound into a synthetic sequence can provide significant advantages. The alpha-methyl group is a particularly useful modification in peptide and peptidomimetic design. Its presence helps to suppress the enzymatic cleavage of adjacent peptide bonds and reduces the conformational flexibility of the peptide backbone. enamine.net This can lead to peptides with enhanced stability and more defined secondary structures, which is highly beneficial in drug design. enamine.net

The bromine atom on the phenyl ring acts as a versatile synthetic handle. It is a key precursor for organometallic cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the late-stage introduction of a wide variety of functional groups. For instance, the synthesis of 4-borono-L-phenylalanine (BPA), a drug used in neutron capture therapy, has been achieved via the palladium-catalyzed cross-coupling of a protected 4-iodophenylalanine derivative with a boron source. nih.gov A similar strategy could be applied to this compound to generate novel boronic acid-containing amino acids or other complex derivatives. The N-Boc protecting group is stable under many reaction conditions but can be readily removed with acid, making it ideal for multi-step syntheses. orgsyn.org

| Structural Feature | Synthetic Utility | Example Application Principle |

|---|---|---|

| alpha-Methyl Group | Introduces conformational constraint; increases metabolic stability. enamine.net | Design of enzyme-resistant peptide-based drugs. |

| 4-Bromo Substituent | Serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille). | Synthesis of complex bi-aryl or alkynylated amino acid derivatives. nih.gov |

| N-Boc Group | Robust amino group protection, easily removed under acidic conditions. orgsyn.org | Facilitates multi-step solid-phase or solution-phase peptide synthesis. |

| D-Configuration | Provides access to non-natural peptide stereoisomers. | Development of peptides with altered receptor binding or proteolytic stability. |

Advanced Analytical Methodologies for Research Characterization of the Compound and Its Derivatives

Chromatographic Methods for Enantiomeric Purity and Isomeric Separation

Chromatographic techniques are indispensable for verifying the enantiomeric purity of chiral molecules such as 4-Bromo-N-Boc-alpha-methyl-D-phenylalanine. The presence of the unwanted L-enantiomer can have significant implications in areas like peptide synthesis and pharmacological research.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (ee) of N-Boc protected amino acids. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin, vancomycin, and ristocetin (B1679390) A, have demonstrated broad applicability and ruggedness for the chiral analysis of N-blocked amino acids. sigmaaldrich.com These phases offer multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.com The choice of mobile phase, including the organic modifier (e.g., methanol (B129727), acetonitrile) and additives (e.g., acids, bases, or volatile buffers like ammonium (B1175870) trifluoroacetate), is critical for optimizing resolution and selectivity. sigmaaldrich.comrsc.org For N-Boc amino acids, reversed-phase mode is often the most effective choice on teicoplanin and ristocetin A-based columns. sigmaaldrich.com

Polysaccharide-based CSPs, often composed of derivatized cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are also highly effective. rsc.org The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the polysaccharide. The brominated phenyl ring and the Boc-protecting group of the target molecule play significant roles in these interactions.

Table 1: Exemplary HPLC Conditions for Chiral Separation of N-Boc-Amino Acid Derivatives

| Chiral Stationary Phase (CSP) | Mobile Phase System | Detection | Typical Application | Reference |

|---|---|---|---|---|

| Teicoplanin-based (e.g., CHIROBIOTIC T) | Reversed-phase: Methanol/Water with volatile buffers (Ammonium Acetate or Trifluoroacetate) | UV (254 nm), LC/MS | Separation of N-Boc-amino acids | sigmaaldrich.com |

| Ristocetin A-based (e.g., CHIROBIOTIC R) | Reversed-phase: Acetonitrile/Water/Trifluoroacetic Acid | UV (254 nm) | Separation of N-Boc-amino acids | sigmaaldrich.com |

| Cellulose-based (e.g., CHIRALPAK IC) | Polar organic or Reversed-phase: Hexane/Ethanol or Acetonitrile/Water | UV (220 nm) | Enantiomeric purity of N-Fmoc/Boc amino acids | rsc.org |

Gas Chromatography (GC) is another powerful technique for stereoisomer analysis, though it requires the analyte to be volatile and thermally stable. For non-volatile compounds like this compound, a derivatization step is mandatory. cat-online.comnih.gov This typically involves removing the Boc-protecting group and then converting both the amino and carboxylic acid functionalities into less polar, more volatile groups. cat-online.com

A common two-step derivatization protocol involves esterification of the carboxylic acid (e.g., with methanol or propanol) followed by acylation of the amino group with a reagent like trifluoroacetic anhydride (B1165640) (TFAA). nih.govresearchgate.net The resulting N-trifluoroacetyl (TFA) amino acid esters are sufficiently volatile for GC analysis. nih.gov

The separation of these derivatized enantiomers is achieved using a chiral capillary column, such as one coated with Chirasil-L-Val, a polysiloxane-anchored L-valine-tert-butylamide. researchgate.netnih.gov Coupling the GC system to a mass spectrometer (GC-MS) allows for definitive peak identification and sensitive quantification. nih.gov

Table 2: General GC Workflow for Chiral Analysis of Amino Acids

| Step | Procedure/Reagents | Purpose | Reference |

|---|---|---|---|

| 1. Deprotection (if applicable) | Acidolysis (e.g., with HCl or TFA) | Removal of the N-Boc group | cat-online.com |

| 2. Derivatization | Esterification (e.g., Propanol/HCl) followed by Acylation (e.g., Trifluoroacetic Anhydride) | To create volatile and thermally stable derivatives | nih.govresearchgate.net |

| 3. Separation | Capillary GC with a chiral stationary phase (e.g., Chirasil-L-Val) | Separation of enantiomeric derivatives | researchgate.netnih.gov |

| 4. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Quantification and identification of enantiomers | cat-online.com |

Spectroscopic Techniques for Structural and Conformational Research

Spectroscopic methods are essential for elucidating the precise chemical structure and conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. Standard 1D NMR experiments (¹H and ¹³C) confirm the presence of key functional groups. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring, the methylene (B1212753) (CH₂) protons, the alpha-methyl (CH₃) group, and the nine equivalent protons of the tert-butyl group from the Boc protector. chemicalbook.com

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY, are employed for conformational analysis. nih.gov These experiments can reveal through-space proximities between protons, providing insights into the preferred rotational conformations (rotamers) around the Cα-Cβ and Cβ-Cγ bonds. They can also be used to study the cis/trans isomerism about the amide bond of the Boc-carbamate group, a known phenomenon in N-acyl-proline and other sterically hindered systems.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups

| Group | Nucleus | Predicted Chemical Shift (ppm) | Comments | Reference |

|---|---|---|---|---|

| tert-Butyl (Boc) | ¹H | ~1.4 | Singlet, integrating to 9 protons | chemicalbook.com |

| α-Methyl | ¹H | ~1.6 | Singlet, integrating to 3 protons | chemimpex.com |

| Methylene (-CH₂-) | ¹H | ~3.0 - 3.3 | Two diastereotopic protons, appearing as an AB quartet or two doublets | chemicalbook.com |

| Aromatic (-C₆H₄Br) | ¹H | ~7.1 and ~7.4 | Two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring | chemicalbook.com |

| tert-Butyl (Boc) | ¹³C | ~28.5 (CH₃), ~80.0 (quaternary C) | - | nih.gov |

| Aromatic (-C₆H₄Br) | ¹³C | ~120 - 138 | Four signals expected for the aromatic carbons | nih.gov |

| Carbonyl (C=O) | ¹³C | ~155 (Boc), ~175 (acid) | - | nih.gov |

Mass Spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is invaluable for determining the molecular weight of the compound and its derivatives. arxiv.org ESI-MS analysis of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in ~1:1 natural abundance), where two peaks separated by 2 m/z units appear for each bromine-containing ion.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected parent ion and analyzing the resulting product ions. nih.govresearchgate.net For N-Boc protected amino acids, characteristic fragmentation pathways in positive ion mode include the neutral loss of isobutylene (B52900) (56 Da) and/or the loss of the entire Boc group (100 Da). nih.gov These predictable fragmentation patterns are crucial for identifying the compound in complex mixtures and for characterizing reaction intermediates and byproducts during its synthesis.

Table 4: Expected ESI-MS Ions and Fragments for this compound (C₁₅H₂₀BrNO₄, MW ≈ 357/359)

| Ion/Fragment | Expected m/z (using ⁷⁹Br/⁸¹Br) | Ionization Mode | Description | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 358.06 / 360.06 | Positive | Protonated molecular ion | nih.gov |

| [M+Na]⁺ | 380.04 / 382.04 | Positive | Sodium adduct | nih.gov |

| [M-H]⁻ | 356.05 / 358.05 | Negative | Deprotonated molecular ion | nih.gov |

| [M+H - C₄H₈]⁺ | 302.00 / 304.00 | Positive (MS/MS) | Loss of isobutylene from the Boc group | nih.gov |

| [M+H - C₅H₈O₂]⁺ | 258.01 / 260.01 | Positive (MS/MS) | Loss of the Boc group (100 Da) | nih.gov |

X-ray Crystallographic Analysis in Academic Research Contexts

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly documented, the technique's application to its analogs provides a blueprint for what such an analysis would yield.

An X-ray crystallographic study would unambiguously confirm:

Absolute Stereochemistry: It provides unequivocal proof of the D-configuration at the α-carbon, which is crucial for a chiral molecule.

Solid-State Conformation: It reveals the precise torsion angles of the molecule's backbone and side chain, offering a static picture of its lowest-energy conformation in the crystal lattice. This includes the orientation of the bromophenyl ring relative to the amino acid backbone.

Intra- and Intermolecular Interactions: The analysis details hydrogen bonding networks (e.g., involving the carboxylic acid and carbamate (B1207046) groups) and other non-covalent interactions (e.g., bromine-π or π-π stacking) that dictate the crystal packing.

This information is invaluable for validating computational models, understanding crystal packing forces, and providing a structural basis for the compound's physical properties and its interactions in more complex systems.

Determination of Molecular and Supramolecular Architectures of Phenylalanine Derivatives

The molecular architecture of this compound is defined by its constituent parts: a phenylalanine core, a bromine atom at the para-position (position 4) of the phenyl ring, an alpha-methyl group, and a tert-butoxycarbonyl (Boc) protecting group on the amine. lgcstandards.com This specific arrangement of functional groups dictates its chemical properties and its interactions at the molecular level.

While specific crystallographic data for this compound is not extensively published, the principles of its supramolecular assembly can be inferred from studies on closely related phenylalanine derivatives. Supramolecular structures are formed through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. researchgate.net

For Boc-protected amino acids and peptides, the N-H group of the carbamate and the C=O of both the carbamate and the carboxylic acid are potent sites for hydrogen bonding. These interactions are crucial in forming organized, repeating patterns in the solid state, leading to the formation of tapes, sheets, or more complex three-dimensional networks. researchgate.netnih.gov The presence of the bulky tert-butyl group on the Boc protector can also influence how molecules approach each other, affecting the resulting supramolecular arrangement.

The 4-bromophenyl ring is another key player in forming the supramolecular architecture. The electron-rich π system of the aromatic ring can participate in π–π stacking interactions, where rings of adjacent molecules align face-to-face or offset. Furthermore, the bromine atom can engage in halogen bonding—an interaction where the electropositive region on the halogen atom is attracted to a Lewis base—further stabilizing the crystal lattice. The self-assembly of L-phenylalanine (B559525), for instance, is known to be influenced by electrostatic and aromatic interactions, leading to morphologies like fibrils or flakes. rsc.org The interplay of these various non-covalent forces dictates the final three-dimensional architecture of the crystalline material.

Research on the co-assembly of l-histidine (B1673261) with aromatic amino acids like l-phenylalanine has shown that highly specific interactions can lead to the formation of 3D networks with nanocavities stabilized by hydrogen bonds. nih.gov This demonstrates the capacity of phenylalanine derivatives to form intricate and well-defined supramolecular structures.

Investigation of Conformational Versatility and Crystal Packing Features

The conformational flexibility of phenylalanine derivatives is a key aspect of their structural characterization. This versatility arises from the rotational freedom around several single bonds within the molecule. For this compound, the key dihedral angles that define its conformation are associated with the rotation of the phenyl ring and the orientation of the amino and carboxyl groups.

The presence of an α-methyl group significantly restricts the conformational freedom around the Cα chiral center compared to non-methylated analogues. This steric hindrance influences the preferred backbone torsion angles (phi, ψ), often guiding the molecule into specific secondary structures when incorporated into a peptide chain.

Studies on peptides containing non-coded amino acids have shown that the conformational landscape is highly dependent on the local environment and sequence. nih.gov The brominated phenyl side chain itself has preferred orientations. The introduction of a bromine atom can affect the side-chain conformation and its interaction with neighboring molecules. nih.gov

Crystal packing describes how individual molecules are arranged in a crystal. This arrangement is a direct consequence of the intermolecular forces discussed in the previous section. For Boc-protected amino acids, a common feature is the formation of hydrogen-bonded chains or dimers. The bulky Boc group plays a significant role in the packing, often leading to layered structures where the hydrophobic tert-butyl groups and phenyl rings segregate into distinct regions from the more polar, hydrogen-bonding carboxyl and carbamate groups.

The table below summarizes typical intermolecular interactions that are crucial for the crystal packing of Boc-protected phenylalanine derivatives.

| Interaction Type | Participating Groups | Significance in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (O-H···O=C), Carbamate (N-H···O=C) | Primary driving force for forming defined, directional assemblies like chains and sheets. researchgate.net |

| π–π Stacking | 4-Bromophenyl rings | Contributes to the stabilization of the crystal lattice through aromatic interactions. |

| Halogen Bonding | Bromine atom and an electron-rich atom (e.g., carbonyl oxygen) | Provides additional directional stability to the packing arrangement. |

| Van der Waals Forces | Alkyl groups (Boc, α-methyl) and phenyl ring | Contribute to overall crystal cohesion through non-specific, short-range attractions. researchgate.net |

Structural Elucidation of Key Intermediates and Products in Mechanistic Studies

The synthesis of complex molecules like this compound involves multiple steps, and the characterization of intermediates is crucial for understanding the reaction mechanism and optimizing the process. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are indispensable for this purpose.